Cas no 1214360-60-7 (4-Pyridinecarboxylic acid, 3-bromo-2-fluoro-)
4-Pyridinecarboxylic acid, 3-bromo-2-fluoro- Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-fluoropyridine-4-carboxylic acid
- 4-Pyridinecarboxylic acid, 3-bromo-2-fluoro-
- 3-Bromo-2-fluoro-isonicotinic acid
- BrC=1C(=NC=CC1C(=O)O)F
- 3-Bromo-2-fluoro-4-pyridinecarboxylic acid
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- MDL: MFCD13185800
- Inchi: 1S/C6H3BrFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
- InChI Key: UWJRJBGCQYJBRK-UHFFFAOYSA-N
- SMILES: BrC1C(=NC=CC=1C(=O)O)F
Computed Properties
- Exact Mass: 218.93312g/mol
- Monoisotopic Mass: 218.93312g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.2
4-Pyridinecarboxylic acid, 3-bromo-2-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020021-1g |
3-Bromo-2-fluoro-4-pyridinecarboxylic acid |
1214360-60-7 | 97% | 1g |
$880.00 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1104611-1g |
3-bromo-2-fluoroisonicotinic acid |
1214360-60-7 | 95% | 1g |
$1450 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1104611-1g |
3-bromo-2-fluoroisonicotinic acid |
1214360-60-7 | 95% | 1g |
$1250 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1104611-1g |
3-bromo-2-fluoroisonicotinic acid |
1214360-60-7 | 95% | 1g |
$1250 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1604747-1g |
3-Bromo-2-fluoroisonicotinic acid |
1214360-60-7 | 98% | 1g |
¥13020.00 | 2024-08-09 | |
| abcr | AB604391-250mg |
3-Bromo-2-fluoropyridine-4-carboxylic acid; . |
1214360-60-7 | 250mg |
€924.10 | 2024-07-24 | ||
| abcr | AB604391-500mg |
3-Bromo-2-fluoropyridine-4-carboxylic acid; . |
1214360-60-7 | 500mg |
€1296.50 | 2024-07-24 | ||
| abcr | AB604391-1g |
3-Bromo-2-fluoropyridine-4-carboxylic acid; . |
1214360-60-7 | 1g |
€1793.50 | 2024-07-24 |
4-Pyridinecarboxylic acid, 3-bromo-2-fluoro- Suppliers
4-Pyridinecarboxylic acid, 3-bromo-2-fluoro- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-Pyridinecarboxylic acid, 3-bromo-2-fluoro-
3-Bromo-2-fluoro-4-pyridinecarboxylic acid: A Versatile Building Block in Modern Chemistry
3-Bromo-2-fluoro-4-pyridinecarboxylic acid (CAS 1214360-60-7) is an important heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This pyridine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel drug candidates and specialty chemicals.
The molecular structure of 3-bromo-2-fluoro-4-pyridinecarboxylic acid features three strategically positioned functional groups: a carboxylic acid at position 4, a bromine atom at position 3, and a fluorine atom at position 2. This unique arrangement makes it an exceptionally versatile chemical building block for medicinal chemistry applications. Researchers particularly value its ability to participate in various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures.
In pharmaceutical applications, 3-bromo-2-fluoro-pyridine-4-carboxylic acid has shown promise in the development of kinase inhibitors, which represent one of the most important classes of therapeutic agents for cancer treatment. The presence of both bromine and fluorine substituents on the pyridine ring allows for precise modulation of the compound's electronic properties and binding characteristics, making it particularly valuable in structure-activity relationship (SAR) studies.
The growing demand for fluorinated pyridine compounds in drug discovery has significantly increased interest in CAS 1214360-60-7. Fluorine incorporation in drug molecules often improves metabolic stability, enhances membrane permeability, and increases binding affinity to target proteins. These properties make 3-bromo-2-fluoro-4-pyridinecarboxylic acid a sought-after intermediate for medicinal chemists working on next-generation therapeutics.
Recent advancements in synthetic methodology have made 3-bromo-2-fluoro-4-pyridinecarboxylic acid more accessible to researchers. Modern approaches focus on developing more efficient and sustainable synthetic routes, addressing concerns about environmental impact and cost-effectiveness in chemical production. These developments align with the pharmaceutical industry's growing emphasis on green chemistry principles.
Beyond pharmaceutical applications, 3-bromo-2-fluoro-pyridine-4-carboxylic acid finds use in materials science, particularly in the development of advanced organic electronic materials. The electron-withdrawing nature of both the fluorine and bromine substituents, combined with the pyridine nitrogen's coordinating ability, makes this compound valuable for designing novel organic semiconductors and light-emitting materials.
The analytical characterization of CAS 1214360-60-7 typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure the compound's purity and confirm its structural identity, which is crucial for research applications where precise molecular structure is essential.
Storage and handling of 3-bromo-2-fluoro-4-pyridinecarboxylic acid require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture to maintain its stability over time. Proper storage conditions help preserve the compound's reactivity and prevent degradation of its functional groups.
Market trends indicate increasing demand for halogenated pyridine derivatives like 1214360-60-7, driven by expanding research in medicinal chemistry and materials science. Suppliers are responding to this demand by improving production scalability and purity standards, making high-quality material more readily available to researchers worldwide.
Future research directions for 3-bromo-2-fluoro-pyridine-4-carboxylic acid may explore its potential in emerging areas such as covalent inhibitor development and PROTAC (proteolysis targeting chimera) technology. The compound's unique combination of reactive sites positions it as a valuable scaffold for these cutting-edge therapeutic approaches.
Quality control measures for CAS 1214360-60-7 typically include rigorous purity assessment and impurity profiling. These protocols ensure that researchers receive material suitable for sensitive synthetic applications, where even trace impurities could significantly impact reaction outcomes or biological activity assessments.
The synthesis of 3-bromo-2-fluoro-4-pyridinecarboxylic acid often involves multi-step procedures starting from commercially available pyridine precursors. Recent synthetic innovations have focused on improving yields and reducing the environmental footprint of these processes, reflecting the chemical industry's commitment to sustainable practices.
In conclusion, 3-bromo-2-fluoro-4-pyridinecarboxylic acid (CAS 1214360-60-7) represents a valuable tool for researchers across multiple disciplines. Its unique structural features and versatile reactivity profile continue to make it an important chemical intermediate in both academic and industrial settings. As research in targeted therapeutics and advanced materials progresses, the significance of this halogenated pyridine derivative is likely to grow further.
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